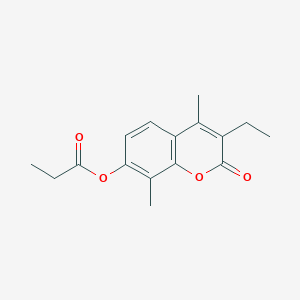
3-nitrobenzyl 4-fluorobenzoate
Descripción general
Descripción
3-nitrobenzyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C14H10FNO4 and its molecular weight is 275.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.05938596 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Solvolysis of Benzyl and Benzoyl Halides
A study by Park et al. (2019) examined the solvolysis of various nitrobenzyl bromides and nitrobenzoyl chlorides. This included investigating the effect of the ortho nitro group in these reactions, which may relate to the behavior of compounds like 3-nitrobenzyl 4-fluorobenzoate in similar chemical environments (Park et al., 2019).
2. Synthesis of Nitrogen-Containing Heterocycles
Harutyunyan (2016) discussed the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives with various nitrogen heterocycles, which might be parallel to similar reactions involving this compound (Harutyunyan, 2016).
3. Bacterial Degradation of Fluorinated Compounds
The enzymatic transformation of 4-fluorocatechol and its metabolic pathways were investigated by Schlömann et al. (1990), providing insights into the bacterial degradation of fluorinated compounds like 4-fluorobenzoate, which is structurally related to this compound (Schlömann et al., 1990).
4. Protection of Hydroxyl Functions
Kukase et al. (1990) explored the use of the 4-nitrobenzyl group for protecting hydroxyl functions in organic synthesis. This could be relevant for understanding how the nitrobenzyl moiety in this compound might behave in similar contexts (Kukase et al., 1990).
5. Fluorobenzoic Acid Degradation
Research by Schreiber et al. (1980) on the degradation of fluorobenzoic acid by Pseudomonas sp. B13 provides a context for understanding how bacteria might interact with compounds like this compound (Schreiber et al., 1980).
6. Synthesis of Novel Compounds and Bioactivities
Chen et al. (2007) synthesized and studied the bioactivities of novel 4-Ar-2-oxo-glutaric acids, which included compounds like 3-nitrobenzyl-2-oxo-glutaric acid, suggesting potential areas of research for this compound (Chen et al., 2007).
7. Labeling and Detection of Amino Acids
Watanabe and Imai (1981) used a fluorinated nitrobenzene derivative for the fluorescent labeling of amino acids, which could be relevant for similar applications of this compound in biochemical research (Watanabe & Imai, 1981).
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-12-6-4-11(5-7-12)14(17)20-9-10-2-1-3-13(8-10)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAKFBFZKJSLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole](/img/structure/B5884428.png)

![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)

![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)
![4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol](/img/structure/B5884460.png)

![7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B5884468.png)

![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
![(Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B5884484.png)

![N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B5884517.png)
